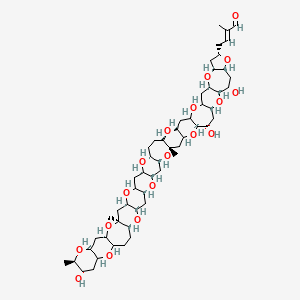

Gymnocin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Gymnocin A is a natural product found in Karenia mikimotoi with data available.

Applications De Recherche Scientifique

Gymnocin A exhibits significant cytotoxicity against various cell lines, particularly mouse lymphoid P388 cells. The structure of this compound, characterized by 14 contiguous saturated ether rings and a side chain with an α,β-unsaturated aldehyde functionality, is crucial for its biological activity. Structure-activity relationship studies indicate that modifications to the side chain can influence cytotoxic effects, suggesting potential pathways for drug development and optimization .

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (μg/mL) |

|---|---|

| Mouse lymphoid P388 | 2.0 |

| Human cancer cells | Varies |

The compound's mechanism of action is still under investigation, but it is believed to disrupt cellular membranes and interfere with cellular processes, leading to apoptosis in sensitive cell types .

Synthesis and Structural Studies

The total synthesis of this compound has been achieved through various synthetic strategies, which are essential for producing sufficient quantities for research and potential therapeutic applications. The convergent synthesis approach allows for the efficient construction of its complex molecular framework .

Table 2: Synthesis Overview

| Step | Description | Reference |

|---|---|---|

| Step 1 | Initial ring formation using Suzuki-Miyaura coupling | |

| Step 2 | Epoxide-opening cascades for ring assembly | |

| Step 3 | Final coalescence to form this compound |

These synthetic methodologies not only facilitate the production of this compound but also enable the exploration of analogs with modified structures to enhance efficacy or reduce toxicity.

Therapeutic Potential

Given its cytotoxic properties, this compound has potential applications in cancer therapy. Research is ongoing to evaluate its effectiveness against various cancer types and to understand its pharmacokinetics and safety profile. The unique structure of this compound may allow it to target cancer cells selectively while minimizing effects on normal cells.

Environmental Impact and Ecological Studies

As a natural product derived from a marine organism associated with harmful algal blooms, this compound's ecological implications are significant. Studies on its environmental impact focus on how it affects marine ecosystems and aquaculture, especially considering the toxic effects of red tides caused by Karenia mikimotoi.

Propriétés

Formule moléculaire |

C55H80O18 |

|---|---|

Poids moléculaire |

1029.2 g/mol |

Nom IUPAC |

(E)-2-methyl-4-[(1R,3S,5R,7S,8S,10R,12S,13S,15R,17S,19S,21R,23S,25R,27S,29R,32S,34R,36S,38R,40S,42R,44S,46R,47S,49R,51S,54R,56S,58R,60S)-8,13,47-trihydroxy-3,40,46-trimethyl-2,6,11,16,20,24,28,33,37,41,45,50,55,59-tetradecaoxatetradecacyclo[30.29.0.03,29.05,27.07,25.010,23.012,21.015,19.034,60.036,58.038,56.040,54.042,51.044,49]henhexacontan-17-yl]but-2-enal |

InChI |

InChI=1S/C55H80O18/c1-24(23-56)5-6-26-11-32-33(61-26)13-28(58)52-46(65-32)19-41-35(70-52)14-29(59)53-47(66-41)20-43-49(71-53)22-55(4)51(69-43)10-8-31-45(73-55)18-40-37(63-31)15-39-38(64-40)16-42-48(67-39)21-54(3)50(68-42)9-7-30-44(72-54)17-36-34(62-30)12-27(57)25(2)60-36/h5,23,25-53,57-59H,6-22H2,1-4H3/b24-5+/t25-,26+,27+,28+,29+,30+,31+,32+,33-,34-,35-,36+,37-,38-,39+,40+,41+,42+,43+,44-,45-,46-,47-,48-,49-,50-,51-,52+,53+,54+,55+/m1/s1 |

Clé InChI |

SHYKGRAJWKSPPP-FEPPLQAISA-N |

SMILES isomérique |

C[C@@H]1[C@H](C[C@@H]2[C@@H](O1)C[C@@H]3[C@@H](O2)CC[C@@H]4[C@@](O3)(C[C@@H]5[C@@H](O4)C[C@@H]6[C@@H](O5)C[C@@H]7[C@@H](O6)C[C@@H]8[C@@H](O7)CC[C@@H]9[C@@](O8)(C[C@@H]1[C@@H](O9)C[C@@H]2[C@@H](O1)[C@H](C[C@@H]1[C@@H](O2)C[C@@H]2[C@@H](O1)[C@H](C[C@@H]1[C@@H](O2)C[C@@H](O1)C/C=C(\C)/C=O)O)O)C)C)O |

SMILES canonique |

CC1C(CC2C(O1)CC3C(O2)CCC4C(O3)(CC5C(O4)CC6C(O5)CC7C(O6)CC8C(O7)CCC9C(O8)(CC1C(O9)CC2C(O1)C(CC1C(O2)CC2C(O1)C(CC1C(O2)CC(O1)CC=C(C)C=O)O)O)C)C)O |

Synonymes |

gymnocin A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.